
Methyl 3-ethylpent-2-enoate
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Description
Methyl 3-ethylpent-2-enoate is an α,β-unsaturated ester characterized by a methyl ester group and an ethyl substituent at the 3-position of the pent-2-enoate backbone. α,β-unsaturated esters are critical in organic synthesis due to their reactivity in conjugate additions, Diels-Alder reactions, and polymerizations. The ethyl group at the 3-position likely influences steric bulk and electronic effects compared to other substituents, modulating solubility, stability, and reactivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-ethylpent-2-enoate, and how can stereochemical outcomes be controlled?
- Methodological Answer : The synthesis typically involves Claisen condensation or Wittig olefination. For stereochemical control, reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., chiral auxiliaries) must be optimized. For example, using L-proline as a catalyst in asymmetric aldol reactions can influence enantioselectivity. Purification via column chromatography with silica gel (hexane/ethyl acetate) is critical to isolate the α,β-unsaturated ester . Validate synthetic pathways using peer-reviewed protocols from databases like Reaxys or SciFinder, ensuring reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- NMR : 1H-NMR resolves the α,β-unsaturated ester protons (δ 5.8–6.5 ppm) and methyl/ethyl groups. 13C-NMR confirms carbonyl (δ 165–175 ppm) and olefinic carbons.
- IR : A strong C=O stretch (~1720 cm−1) and conjugated C=C (~1600 cm−1) are diagnostic.
- GC-MS : Use splitless injection with a polar column (e.g., DB-WAX) to confirm molecular ion ([M+] at m/z 156).
- Data Conflict Resolution : Cross-validate using multiple techniques and compare with literature data. For discrepancies, re-examine sample purity or solvent effects .
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. Analyze HOMO-LUMO gaps to identify electrophilic sites. Solvent effects are incorporated via PCM models. Validate computational results with experimental kinetic studies (e.g., monitoring reactions via 1H-NMR) .
Advanced Research Questions
Q. What crystallographic strategies ensure accurate structural determination of this compound derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Optimize crystal mounting to minimize absorption.
- Refinement : Employ SHELXL for small-molecule refinement. Apply TWIN/BASF commands for twinned crystals. Validate hydrogen bonding via PLATON’s ADDSYM .
- Validation : Check R-factor convergence (<5%) and ADPs for thermal motion anomalies. Use ORTEP-3 for graphical representation of displacement ellipsoids .
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Methodological Answer : Graph-set analysis (via Mercury CSD) identifies hydrogen-bonding motifs (e.g., C=O···H-C). For π-π stacking, measure centroid distances (<3.8 Å) and dihedral angles. Compare packing coefficients (0.65–0.75) with similar esters to assess density variations. Crystallize under varied conditions (e.g., solvent evaporation vs. diffusion) to isolate polymorphs .
Q. What statistical approaches resolve contradictions in thermodynamic data for this compound’s stability?
- Methodological Answer :
- Meta-Analysis : Conduct a systematic review using PRISMA guidelines. Extract ΔH∘ and ΔG∘ values from heterogeneous studies (e.g., calorimetry vs. computational).
- Statistical Harmonization : Apply random-effects models to account for inter-study variance. Use funnel plots to detect publication bias. Validate outliers via Grubbs’ test (α = 0.05) .
Q. How can green chemistry principles optimize solvent selection for this compound synthesis?
- Methodological Answer : Use the CHEM21 Solvent Selection Guide to rank solvents by safety (e.g., ethyl acetate vs. dichloromethane). Apply life-cycle assessment (LCA) metrics (E-factor, atom economy) to compare routes. For scale-up, evaluate solvent recovery via distillation (≥90% efficiency) and waste minimization strategies .
Q. What mechanistic insights differentiate kinetic vs. thermodynamic control in this compound reactions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., enolate vs. carbocation).
- Thermodynamic Profiling : Measure equilibrium constants (Keq) via 1H-NMR integration at varied temperatures.
- Computational Validation : Compare activation energies (ΔG‡) from Arrhenius plots with DFT-calculated transition states .
Comparison with Similar Compounds
Comparison with Structural Analogues
Ethyl 3-Methylbut-2-enoate
- Molecular Formula : C₇H₁₂O₂
- Molar Mass : 128.17 g/mol
- Substituents : Ethyl ester group, methyl group at the 3-position.
- Key Properties: This compound (CAS 638-10-8) has a shorter carbon chain than Methyl 3-ethylpent-2-enoate, which reduces steric hindrance. Its InChI code (InChI=1/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3) highlights the planar geometry typical of α,β-unsaturated esters. The absence of an extended alkyl chain may enhance volatility compared to this compound .
Methyl 3-phenylpent-2-enoate
- Molecular Formula : C₁₂H₁₄O₂
- Molar Mass : 190.24 g/mol
- Substituents : Methyl ester group, phenyl group at the 3-position.
- The extended π-system may also lower solubility in nonpolar solvents compared to this compound.
Methyl 5-hydroxy-3-methylpent-2-enoate
- Molecular Formula : C₇H₁₂O₃
- Molar Mass : 144.17 g/mol
- Substituents : Hydroxyl group at the 5-position, methyl group at the 3-position.
- Key Properties: The hydroxyl group increases polarity, enhancing solubility in polar solvents like water or ethanol. This functional group also introduces hydrogen-bonding capability, which this compound lacks. However, the hydroxyl group may reduce thermal stability due to susceptibility to dehydration .
Ethyl 3-methyl-5-phenylpent-2-enoate
- Molecular Formula : C₁₄H₁₈O₂
- Molar Mass : 218.29 g/mol
- Substituents : Ethyl ester group, methyl and phenyl groups on the pentenate chain.
- Key Properties: The combination of methyl and phenyl substituents creates steric and electronic complexity. The phenyl group may dominate reactivity, directing electrophilic attacks to the aromatic ring rather than the α,β-unsaturated system. This contrasts with this compound, where the ethyl group would primarily exert steric effects .
Data Table: Comparative Properties of Analogues
*Estimated data for this compound based on structural analogues.
Properties
CAS No. |
13979-17-4 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
methyl 3-ethylpent-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-7(5-2)6-8(9)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
KHCHUBDYIXGFBM-UHFFFAOYSA-N |
SMILES |
CCC(=CC(=O)OC)CC |
Canonical SMILES |
CCC(=CC(=O)OC)CC |
Synonyms |
3-Ethyl-2-pentenoic acid methyl ester |
Origin of Product |
United States |
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